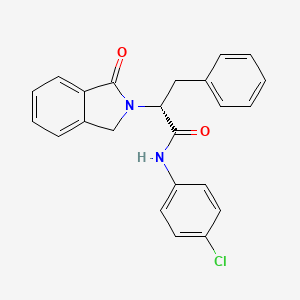
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide, also known as CPI-1189, is a novel small molecule drug that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated in various scientific research studies.
Mécanisme D'action
The mechanism of action of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For instance, it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, it has been shown to reduce the activation of immune cells such as macrophages and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide is that it has been shown to have potent anti-inflammatory effects in preclinical studies, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Orientations Futures
There are several future directions for the study of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide. One potential direction is to investigate its potential use in combination with other drugs for the treatment of inflammatory diseases. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 4-chloroaniline with 2-bromo-3-phenylpropanoic acid to form an intermediate product, which is then reacted with isatoic anhydride to yield this compound. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various scientific research studies. For instance, it has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. In addition, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-18-10-12-19(13-11-18)25-22(27)21(14-16-6-2-1-3-7-16)26-15-17-8-4-5-9-20(17)23(26)28/h1-13,21H,14-15H2,(H,25,27)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGAKKATSXKLH-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
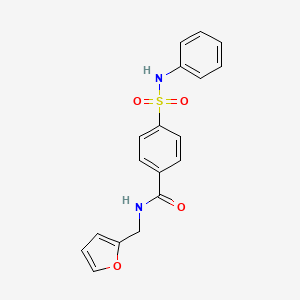
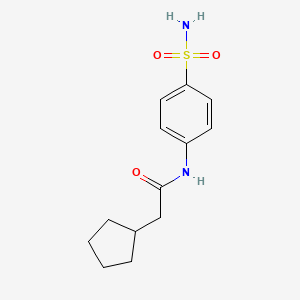
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
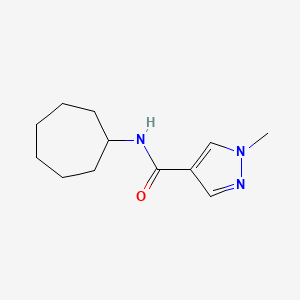
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

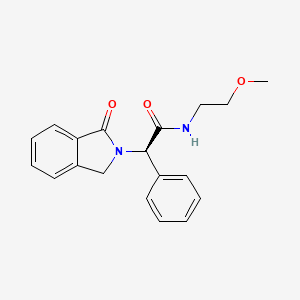
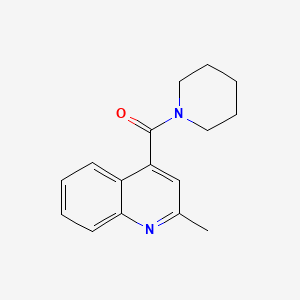
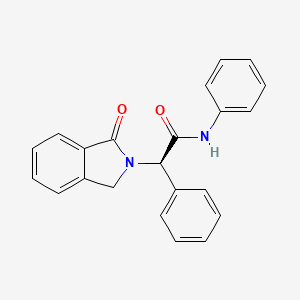
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
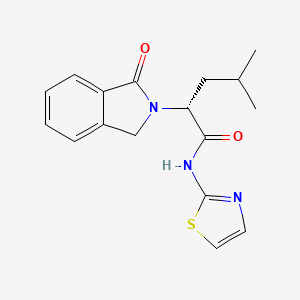
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)